Methoxytriphenylsilane

Description

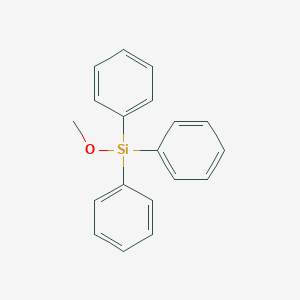

Structure

3D Structure

Properties

IUPAC Name |

methoxy(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18OSi/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGDZNDSIUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171358 | |

| Record name | Methoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-41-0 | |

| Record name | 1,1′,1′′-(Methoxysilylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytriphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxytriphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxytriphenylsilane chemical properties and reactivity

An In-Depth Technical Guide to Methoxytriphenylsilane: Chemical Properties and Reactivity

Introduction

This compound (Ph₃SiOMe) is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and one methoxy group. This unique structure imparts a combination of steric bulk and specific reactivity that makes it a valuable reagent and intermediate in diverse fields of chemical science. Its applications range from serving as a robust protecting group in complex organic syntheses to a precursor in the development of advanced silicon-based materials and polymers.[1][2] This guide offers a comprehensive exploration of the fundamental chemical properties, spectroscopic signatures, and key reactive pathways of this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its behavior and utility.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of this compound are foundational to its handling, application, and analysis.

Core Physicochemical Properties

This compound is a white, crystalline solid at room temperature, possessing a high melting point and boiling point consistent with its significant molecular weight and the rigid, bulky nature of the triphenylsilyl moiety.[1] Its low solubility in water but good solubility in many organic solvents are key considerations for its use in synthesis.

| Property | Value | Reference |

| CAS Number | 1829-41-0 | [3] |

| Molecular Formula | C₁₉H₁₈OSi | [1][3] |

| Molecular Weight | 290.43 g/mol | [1][3] |

| Appearance | White powder crystals | [1] |

| Melting Point | 54.5–55 °C | [1] |

| Boiling Point | 164–165 °C (at 0.5 Torr) | [1] |

| Density | 1.08 g/cm³ | [1][4] |

| Refractive Index | 1.595 | [1][4] |

| Flash Point | 152.6 °C | [1][4] |

graph "Methoxytriphenylsilane_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", pos="1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Me [label="C", pos="2.5,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Phenyl Group 1 C1_1 [label="C", pos="-1.2,0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_2 [label="C", pos="-1.2,2.0!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_3 [label="C", pos="-2.2,2.6!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_4 [label="C", pos="-3.2,2.0!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_5 [label="C", pos="-3.2,0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; C1_6 [label="C", pos="-2.2,0.2!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Phenyl Group 2 C2_1 [label="C", pos="-0.8,-1.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_2 [label="C", pos="-0.2,-2.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_3 [label="C", pos="-0.8,-3.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_4 [label="C", pos="-1.8,-3.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_5 [label="C", pos="-2.4,-2.2!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2_6 [label="C", pos="-1.8,-1.2!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Phenyl Group 3 C3_1 [label="C", pos="0.8, -1.2!", fillcolor="#202124", fontcolor="#FFFFFF", style=invis];

// Edges Si -- O; O -- C_Me; Si -- C1_6; Si -- C2_1;

// Phenyl Edges 1 C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1;

// Phenyl Edges 2 C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1;

// Dummy edge for 3rd phenyl group representation edge [style=dashed, color="#5F6368"]; Si -- C3_1 [label=" Ph", arrowhead=none]; }digraph "Base_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Nodes start [label="Ph₃Si-OCH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="[HO-Si(Ph)₃-OCH₃]⁻\nPentacoordinate Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ph₃Si-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; methanol [label="CH₃OH", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges start -> intermediate [label=" + OH⁻\n(Nucleophilic Attack)"]; intermediate -> inv1 [label=" ", arrowhead=none]; inv1 -> product [label=" - CH₃O⁻"]; inv1 -> methanol [label=" + H₂O\n(Protonation)"];

// Style edge [color="#4285F4"]; }

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Utility as a Protecting Group for Alcohols

One of the most significant applications of silyl ethers in organic synthesis is the protection of hydroxyl groups. [5]this compound can be used to form triphenylsilyl (trityl) ethers, which are sterically hindered and thus offer robust protection. [2] The protection reaction typically involves the alcohol and this compound under conditions that facilitate the removal of the methanol byproduct. The resulting triphenylsilyl ether is stable to a wide range of reaction conditions, including those involving organometallic reagents and many oxidizing or reducing agents. [6]Deprotection is usually achieved under mild acidic conditions or with a source of fluoride ions (e.g., TBAF), which have a high affinity for silicon.

Reactions with Nucleophiles

The silicon atom in this compound is electrophilic and susceptible to attack by various nucleophiles, a foundational concept in understanding its reactivity. [7][8][9]This allows for the formation of new silicon-element bonds. For instance, reaction with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents results in the displacement of the methoxide group to form a new silicon-carbon bond, yielding a tetraorganosilane (Ph₃Si-R). This pathway is a powerful tool for synthesizing complex organosilicon structures.

Thermal Stability

Organosilanes, particularly arylsilanes, are known for their high thermal stability, which is attributed to the strength of the Si-C and Si-O bonds. [10][11]The presence of phenyl groups on the silicon center enhances this stability. Phenyl groups can dissipate thermal energy through their aromatic systems and sterically hinder decomposition pathways like the "back-biting" mechanism that is common in polysiloxanes. [12]While specific decomposition temperatures for this compound are not extensively reported, it is expected to be stable at elevated temperatures, making it suitable for high-temperature applications.

Experimental Protocol: Protection of a Primary Alcohol

This protocol provides a representative method for the protection of a primary alcohol using this compound.

Objective: To synthesize a triphenylsilyl ether from a primary alcohol.

Materials:

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Imidazole

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add this compound (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure triphenylsilyl ether. [13][14]

Caption: Experimental workflow for the silyl protection of an alcohol.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319). [3]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All operations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable organosilicon compound with a well-defined set of chemical properties and reactive behaviors. Its stability, coupled with the predictable reactivity of the Si-O bond, makes it an important tool in organic synthesis, particularly for the protection of alcohols. Furthermore, its role as a precursor to triphenylsilyl-functionalized materials highlights its importance in materials science. A thorough understanding of its hydrolysis, reactivity towards nucleophiles, and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in research and development.

References

- This compound: Properties and Applications. (n.d.). Mingyi.

- This compound. (n.d.). MySkinRecipes.

- methoxy(triphenyl)silane | 1829-41-0. (n.d.). MOLBASE Encyclopedia.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.

- Eaborn, C., & Lanthier, G. F. (1975). Hydrolysis of p-Methoxyphenoxy- and Methoxy-triphenylsilane. Journal of the Chemical Society, Chemical Communications.

- Oostendorp, D. J., Bertrand, G. L., & Van Ooij, W. J. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191.

- Oostendorp, D. J., Bertrand, G. L., & Van Ooij, W. J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.

- Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry.

- The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. (n.d.). ResearchGate.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- National Center for Biotechnology Information. (n.d.). Methyltriphenylsilane. In PubChem Compound Database.

- A Review of Organosilanes in Organic Chemistry. (n.d.). Thermo Fisher Scientific.

- Protecting Agents. (n.d.). TCI Chemicals.

- Protecting Groups. (n.d.). Organic Synthesis.

- A Kinetic Study of the Thermal Decomposition of Selected Cyclohexyl and Phenylsilanes. (1968). DTIC.

- Wang, L., et al. (2018). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. Polymers, 10(11), 1234.

- LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Toxicology, 337, 1-10.

- Ashenhurst, J. (2012, June 5). Nucleophiles and Electrophiles. Master Organic Chemistry.

- A Comparative Guide to the Thermal Stability of Polymers Derived from Diethoxydimethylsilane. (n.d.). Benchchem.

- Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. (2015). ResearchGate.

- LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PubMed.

- An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin. (n.d.). Benchchem.

- GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. (n.d.). Obrnuta faza.

Sources

- 1. This compound: Properties and Applications--Mingyi [siliconereleases.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C19H18OSi | CID 74588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. obrnutafaza.hr [obrnutafaza.hr]

An In-Depth Technical Guide to Methoxytriphenylsilane (CAS 1829-41-0)

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of Methoxytriphenylsilane, CAS number 1829-41-0. As a sterically hindered organosilicon compound, it serves as a crucial reagent and building block in advanced organic synthesis and materials science. This document elucidates its physicochemical properties, spectroscopic signature, core reactivity, and diverse applications. Emphasis is placed on the mechanistic principles behind its utility as a robust protecting group for alcohols and its behavior in hydrolysis, providing researchers, scientists, and drug development professionals with actionable insights and validated protocols.

Compound Identification and Physicochemical Properties

This compound, also known as methyl triphenylsilyl ether, is a white crystalline solid. Its structure features a central silicon atom bonded to a methoxy group and three phenyl rings. This configuration imparts significant steric bulk and unique reactivity. The core physicochemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1829-41-0 | [1][2] |

| Molecular Formula | C₁₉H₁₈OSi | [1][3] |

| Molecular Weight | 290.43 g/mol | [2][3] |

| Appearance | White to almost white powder or crystals | [2][4] |

| Melting Point | 54.5–57 °C | [2][4] |

| Boiling Point | 164–165 °C @ 0.5 Torr | [2] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in methanol and other common organic solvents. | [2][4] |

| Flash Point | 152.6 °C | [3] |

| Refractive Index | 1.595 |[3] |

Spectroscopic and Analytical Characterization

Accurate characterization is fundamental to ensuring the purity and identity of this compound for any application. The following data represent the expected spectroscopic signature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation. The ¹H NMR spectrum is characterized by distinct signals for the aromatic phenyl protons and the methoxy protons. The ¹³C NMR spectrum confirms the number of unique carbon environments.

Table 2: Typical ¹H and ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)

| Spectrum | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~ 7.3–7.6 | Multiplet | 15H, Aromatic protons (C₆H₅) |

| ~ 3.6 | Singlet | 3H, Methoxy protons (O-CH₃) | |

| ¹³C NMR | ~ 135 | Aromatic C (quaternary, Si-C) | |

| ~ 134 | Aromatic CH | ||

| ~ 130 | Aromatic CH | ||

| ~ 128 | Aromatic CH |

| | ~ 51 | | Methoxy C (O-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by absorptions corresponding to the aromatic C-H bonds, the Si-O-C linkage, and the characteristic Si-Phenyl bond vibrations.[5][6][7]

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3070–3050 | Medium | Aromatic C-H Stretch |

| ~ 2840 | Medium | Methoxy C-H Stretch |

| ~ 1430 | Strong | Si-Phenyl (Si-C₆H₅) Stretch |

| ~ 1120 | Strong | Si-O-C Asymmetric Stretch |

| ~ 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M⁺) is expected at m/z 290.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion Fragment | Identity |

|---|---|---|

| 290 | [C₁₉H₁₈OSi]⁺ | Molecular Ion (M⁺) |

| 275 | [C₁₈H₁₅OSi]⁺ | [M - CH₃]⁺ |

| 259 | [C₁₈H₁₅Si]⁺ | [M - OCH₃]⁺ (Triphenylsilyl cation) |

| 199 | [C₁₂H₁₁Si]⁺ | Loss of a phenyl group from [M - OCH₃]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Core Reactivity and Mechanistic Insights

The utility of this compound stems from two primary reactive pathways: its function as a precursor to the triphenylsilyl (TPS) protecting group and the hydrolysis of its methoxy group.

The Triphenylsilyl (TPS) Group: A Robust Protecting Group for Alcohols

In multistep synthesis, it is often necessary to temporarily mask the reactivity of a functional group.[8] The triphenylsilyl (TPS) ether, formed from this compound or more commonly Triphenylsilyl chloride, is an exceptionally stable protecting group for alcohols.[9]

Causality: The efficacy of the TPS group is rooted in sterics. The three bulky phenyl rings sterically hinder the silicon atom, making the resulting silyl ether highly resistant to a wide range of reagents and conditions, particularly acidic hydrolysis, where it is significantly more stable than smaller silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl).[9][10][11] This stability allows for chemical transformations on other parts of a complex molecule without unintended cleavage of the protecting group.

The following diagram and protocol outline the validated workflow for using a silylating agent to protect and subsequently deprotect a primary alcohol.

Caption: Workflow for alcohol protection using a silyl ether and subsequent deprotection.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Reagent Addition: Add this compound (1.1 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure benzyl triphenylsilyl ether.

Deprotection is reliably achieved by treating the silyl ether with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF at room temperature.

Hydrolysis and Condensation

As an alkoxysilane, this compound undergoes hydrolysis to form the corresponding silanol (Triphenylsilanol), which can then self-condense to form a disiloxane. This reactivity is fundamental to its role in materials science and surface modification. The reaction is catalyzed by either acid or base.[12]

Mechanistic Insight:

-

Acid-Catalyzed Hydrolysis: The reaction begins with the rapid protonation of the methoxy oxygen, making it a better leaving group (methanol). A water molecule then attacks the electrophilic silicon atom in a nucleophilic substitution reaction.[12][13]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This intermediate then expels the methoxide ion.[12][13][14]

The rate of hydrolysis is generally faster under acidic conditions and is influenced by factors such as pH, solvent, and steric bulk.[15]

Caption: Mechanistic pathways for the hydrolysis of this compound.

Key Applications in Research and Industry

The unique properties of this compound make it a versatile compound across several fields.

-

Organic Synthesis: Beyond its role in forming protecting groups, its inherent acidity allows it to function as a catalyst for certain acid-catalyzed reactions, enhancing both reaction rates and yields.[9] It can also serve as a ligand for transition metal catalysts.

-

Materials Science: It is a precursor for preparing functional nanomaterials. Its incorporation into organic synthesis systems can improve the conductivity, oxidation resistance, and stability of the resulting materials, making it valuable for nano-electronic devices.[16]

-

Surface Modification: The compound is widely used for surface treatments. In the textile industry, it acts as an additive to impart waterproofing, oil repellency, and dust resistance. In leather processing, it can improve softness and wear resistance.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

GHS Classification: [1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Handling and Personal Protective Equipment (PPE): [3][17][18]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protection: Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[18] Avoid breathing dust.

-

Safe Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[18]

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture ingress, which can cause hydrolysis.

-

Store away from incompatible materials such as strong oxidizing agents.

References

-

Plueddemann, E. P. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 1-16.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triphenylsilane in Protecting Group Strategies: Enhancing Synthesis Stability. [URL: Not available]

-

MOLBASE. (n.d.). methoxy(triphenyl)silane | 1829-41-0.

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Plueddemann, E. P. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 1-16.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74588, this compound.

-

Cheméo. (n.d.). Chemical Properties of Silane, methoxytriphenyl- (CAS 1829-41-0).

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

-

CookeChem. (2022). This compound, >98.0%(GC), 1829-41-0.

-

Alfa Chemistry. (n.d.). CAS 1829-41-0 this compound.

-

Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Kinetics and Catalysis, 50(5), 633-644.

-

Yu, Y., et al. (2020). FTIR spectra of triphenylsilane, 1,2-epoxy-4-vinylcyclohexane, [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane. ResearchGate.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet - Chlorotriphenylsilane.

-

NIST. (n.d.). Silane, triphenyl-.

-

ChemicalBook. (n.d.). Trimethoxyphenylsilane (2996-92-1) 1H NMR spectrum.

-

OpenOChem Learn. (n.d.). Protection of Alcohols.

-

Gelest, Inc. (2015). Safety Data Sheet - METHYLTRIMETHOXYSILANE.

-

Fisher Scientific. (2025). Safety Data Sheet - Triphenylsilane.

-

Gilman, H., & Dunn, G. E. (1951). The Infrared Spectra of Tripropylsilane, Triphenylsilane and Triphenyldeuterosilane. Journal of the American Chemical Society, 73(10), 5077-5079.

-

NIST. (n.d.). Silane, chlorotriphenyl-.

-

Gilman, H., & Dunn, G. E. (1951). The Infrared Spectra of Tripropylsilane, Triphenylsilane and Triphenyldeuterosilane. Journal of the American Chemical Society, 73(10), 5077-5079.

-

BenchChem. (2025). A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols.

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.

-

Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

-

ChemRxiv. (n.d.). Deprotonation from Diphenylsilane with Organosilyllithium Agents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522714, Methyltriphenylsilane.

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

ChemicalBook. (n.d.). Triphenylsilane(789-25-3) 1H NMR spectrum.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

MDPI. (2025). Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations.

-

Google Patents. (n.d.). US5084589A - Process for synthesis of methoxy substituted methylsilanes.

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS).

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.

-

Google Patents. (n.d.). US5084590A - Trimethoxysilane preparation via the methanol-silicon reaction using a continuous process and multiple reactors.

-

Google Patents. (n.d.). EP0462359A1 - Trimethoxysilane preparation via the methanol-silicon reaction with recycle.

Sources

- 1. This compound | C19H18OSi | CID 74588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , >98.0%(GC) , 1829-41-0 - CookeChem [cookechem.com]

- 3. methoxy(triphenyl)silane|1829-41-0 - MOLBASE Encyclopedia [m.molbase.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Silane, triphenyl- [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. gelest.com [gelest.com]

- 16. mdpi.com [mdpi.com]

- 17. gelest.com [gelest.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Structure of Methoxytriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytriphenylsilane, a member of the organosilicon compound family, holds a significant position in synthetic and materials chemistry. Its unique structural characteristics, stemming from the central silicon atom bonded to three phenyl groups and a methoxy group, impart valuable properties that are harnessed in various applications. This guide provides a comprehensive technical overview of the core structure of this compound, its synthesis, and its instrumental characterization, offering field-proven insights for professionals in research and development.

PART 1: Core Directive - Unveiling the Molecular Architecture

The foundational structure of this compound (C₁₉H₁₈OSi) is a tetrahedral arrangement around a central silicon atom.[1][2] This geometry is a direct consequence of the sp³ hybridization of the silicon atom. The four substituents attached to the silicon are three sterically demanding phenyl rings and one methoxy group.

The interplay of these substituents dictates the molecule's overall conformation and reactivity. The bulky phenyl groups create significant steric hindrance, influencing the accessibility of the silicon center to incoming reagents. This steric crowding forces the phenyl rings into a propeller-like arrangement to minimize non-bonded interactions. The Si-O-C linkage of the methoxy group is a key functional feature, susceptible to cleavage under specific reaction conditions.

Diagram of this compound's Molecular Structure:

Caption: A 2D representation of the tetrahedral arrangement of this compound.

PART 2: Scientific Integrity & Logic - Synthesis and Characterization

Expertise & Experience: Causality in Synthesis

The most prevalent and reliable method for synthesizing this compound is the reaction of triphenylchlorosilane with methanol.[3] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of an anhydrous solvent is critical to prevent the unwanted hydrolysis of the starting material and the product.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Trustworthiness: A Self-Validating Protocol

A robust experimental protocol ensures reproducibility and high yield. The following detailed methodology incorporates self-validating checkpoints.

Detailed Experimental Protocol:

-

Setup: A flame-dried, three-necked flask is charged with triphenylchlorosilane and an anhydrous solvent (e.g., toluene). The apparatus is fitted with a dropping funnel, a condenser, and a nitrogen inlet to maintain an inert atmosphere.

-

Reagent Addition: A solution of anhydrous methanol and a stoichiometric amount of pyridine is added dropwise to the stirred solution of triphenylchlorosilane at room temperature. The formation of a white precipitate (pyridinium hydrochloride) is an immediate visual confirmation that the reaction is proceeding.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is filtered to remove the precipitate. The filtrate is then washed sequentially with dilute acid (to remove excess pyridine), water, and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification and Characterization: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography. The final product's identity and purity are confirmed by melting point analysis and spectroscopic methods.

Authoritative Grounding & Comprehensive References: Spectroscopic Analysis

The structure of this compound is unequivocally confirmed through a suite of spectroscopic techniques.

Data Presentation: Spectroscopic Data Summary

| Spectroscopic Technique | Key Observables and Interpretations |

| ¹H NMR | A sharp singlet around 3.6 ppm corresponding to the methoxy protons and a complex multiplet in the aromatic region (7.2-7.6 ppm) for the phenyl protons.[4][5] The integration ratio of these signals (3:15) is a key diagnostic feature. |

| ¹³C NMR | Signals for the methoxy carbon appear around 50 ppm, while the aromatic carbons resonate in the 127-135 ppm range. |

| ²⁹Si NMR | A single resonance characteristic of a silicon atom in the Si(O)(C)₃ environment, providing direct evidence of the core structure.[6] |

| IR Spectroscopy | A strong absorption band around 1090 cm⁻¹ is indicative of the Si-O-C stretching vibration.[7][8][9] Other characteristic bands include C-H stretches for the aromatic and methyl groups, and C=C stretches for the phenyl rings. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of 290.4 g/mol .[1][10] Fragmentation patterns often show the loss of the methoxy group or a phenyl group, further corroborating the structure.[11][12] |

Applications in Research and Development

The unique structural features of this compound make it a valuable reagent in organic synthesis. The triphenylsilyl group can be introduced as a bulky protecting group for alcohols, offering enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[13][14][15][16] This steric bulk can also be exploited to direct the stereochemical outcome of reactions.[14]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[17][18][19] As an alkoxysilane, it is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis.[20]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tecomate. Triphenylsilane: A Powerful Reducing Agent for Organic Synthesis. [Link]

-

PubChemLite. This compound (C19H18OSi). [Link]

-

Consumer Specialty Products Association. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

-

Momentive. SAFETY DATA SHEET. [Link]

-

MOLBASE. methoxy(triphenyl)silane | 1829-41-0. [Link]

-

Cosmetic Ingredient Review. Safety Assessment of Alkoxyl Alkyl Silanes as Used in Cosmetics. [Link]

-

National Institute of Standards and Technology. Silane, trimethoxyphenyl-. NIST Chemistry WebBook. [Link]

-

Taylor & Francis Online. Synthesis and characterization of aryltriphenylsilyl ethers and crystal structure of 2,4,6-tri-methylphenyl triphenylsilyl ether. [Link]

-

SciSpace. Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. [Link]

-

ResearchGate. ¹H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Alkoxysilanes substituted with 2-ethoxyethanol - Evaluation statement. [Link]

-

Magritek. Silicon NMR on Spinsolve benchtop spectrometers. [Link]

-

Mingyi. This compound: Properties and Applications. [Link]

-

Michigan State University Department of Chemistry. Triphenylsilane. [Link]

- Google Patents. CN101735257A - Method for synthesizing trimethoxy silane.

-

ResearchGate. ¹H NMR spectra indicate change in chemical shift of methoxy group.... [Link]

-

PubChem. Methyltriphenylsilane. National Center for Biotechnology Information. [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

-

ResearchGate. The FT-IR spectra of (a) (3-chloropropyl)trimethoxysilane, (b).... [Link]

-

National Institute of Standards and Technology. Silane, dimethoxymethylphenyl-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for.... [Link]

-

Wiley Online Library. Applications of mass spectrometry in combinatorial chemistry. [Link]

-

PubMed Central. Mass spectrometry uncovers intermediates and off-pathway complexes for SNARE complex assembly. [Link]

Sources

- 1. This compound | C19H18OSi | CID 74588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1829-41-0 | this compound - AiFChem [aifchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Silane, dimethoxymethylphenyl- [webbook.nist.gov]

- 10. PubChemLite - this compound (C19H18OSi) [pubchemlite.lcsb.uni.lu]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. Mass spectrometry uncovers intermediates and off-pathway complexes for SNARE complex assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. chemistry.msu.edu [chemistry.msu.edu]

- 17. globalsilicones.org [globalsilicones.org]

- 18. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. dakenchem.com [dakenchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methoxytriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methoxytriphenylsilane is a key organosilicon compound utilized in a variety of chemical syntheses, including as a protecting group and in the formation of silicon-containing materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of resulting products. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. Detailed experimental protocols for data acquisition are also presented, alongside a discussion of the underlying principles of spectral interpretation.

Introduction

The unique chemical properties of the silicon atom have led to the widespread use of organosilicon compounds in organic synthesis, materials science, and medicinal chemistry. This compound, with its bulky triphenylsilyl group and reactive methoxy moiety, serves as a versatile reagent. Accurate and reliable analytical methods are essential for its characterization. This guide focuses on two of the most powerful techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the characteristic signals in both ¹H and ¹³C NMR spectra and predict the fragmentation patterns observed in mass spectrometry.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, C₁₉H₁₈OSi, features a central silicon atom bonded to three phenyl rings and one methoxy group. This arrangement gives rise to distinct signals in its NMR and mass spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Experimental Protocol: NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1 second.

-

Spectral Width: 0-200 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals arising from the methoxy and the phenyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | Singlet | 3H | -OCH₃ |

| 7.36-7.44 | Multiplet | 9H | meta & para-H of phenyl rings |

| 7.62-7.63 | Multiplet | 6H | ortho-H of phenyl rings |

Interpretation:

-

Methoxy Protons (3.64 ppm): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet integrated to 3H.[1]

-

Phenyl Protons (7.36-7.63 ppm): The fifteen protons of the three phenyl rings appear in the aromatic region of the spectrum. The electron-withdrawing effect of the silicon atom deshields the ortho protons, causing them to resonate at a slightly downfield chemical shift compared to the meta and para protons.[1] The complex overlapping signals result in multiplets. The integration of these multiplets corresponds to the total number of protons on the phenyl rings.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 52.0 | -OCH₃ |

| 128.04 | meta-C of phenyl rings |

| 130.2 | para-C of phenyl rings |

| 134.0 | ipso-C of phenyl rings |

| 135.5 | ortho-C of phenyl rings |

Interpretation:

-

Methoxy Carbon (52.0 ppm): The carbon of the methoxy group appears as a single peak in the aliphatic region.[1]

-

Phenyl Carbons (128.04-135.5 ppm): The phenyl rings give rise to four distinct signals corresponding to the ipso, ortho, meta, and para carbons. The ipso-carbon, directly attached to the silicon atom, is typically observed at a downfield chemical shift. The chemical shifts of the other aromatic carbons are influenced by the electronegativity and anisotropic effects of the silyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 290 | [M]⁺ |

| 275 | [M - CH₃]⁺ |

| 259 | [M - OCH₃]⁺ |

| 213 | [M - C₆H₅]⁺ |

| 199 | [Si(C₆H₅)₂H]⁺ |

| 181 | [Si(C₆H₅)₂ - H]⁺ |

| 105 | [Si(C₆H₅)]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion ([M]⁺) at m/z 290. Subsequent fragmentation can proceed through several pathways:

-

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond results in the formation of a stable ion at m/z 275.

-

Loss of a Methoxy Radical: Cleavage of the Si-OCH₃ bond leads to the triphenylsilyl cation at m/z 259, which is often a prominent peak.

-

Loss of a Phenyl Radical: Cleavage of a Si-C₆H₅ bond results in an ion at m/z 213.

-

Rearrangement and Fragmentation: Further fragmentation of the triphenylsilyl cation can lead to ions such as the diphenylsilyl cation ([Si(C₆H₅)₂H]⁺) at m/z 199 and the phenylsilyl cation ([Si(C₆H₅)]⁺) at m/z 105.

-

Formation of the Phenyl Cation: The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the NMR and mass spectrometry data for this compound. The characteristic ¹H and ¹³C NMR chemical shifts have been assigned, and a plausible mass spectral fragmentation pattern has been proposed. The experimental protocols included serve as a practical reference for researchers in the field. A comprehensive understanding of these spectroscopic techniques is crucial for the unambiguous identification and quality assessment of this compound in various scientific applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2]

-

Electrochemical oxidative dehydrogenation of hydrosilanes to generate silyl radicals: An efficient method for construction Si-O/-. The Royal Society of Chemistry. [Link][1]

-

PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. MDPI. [Link][3]

Sources

Introduction: The Significance of Silane Hydrolysis

An in-depth technical guide to the hydrolysis mechanism of methoxytriphenylsilane, designed for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the acid- and base-catalyzed hydrolysis pathways, supported by mechanistic insights and experimental data.

This compound ((C₆H₅)₃SiOCH₃) is a member of the organosilane family, compounds that are pivotal in a wide array of scientific and industrial applications. The hydrolysis of such alkoxysilanes, a reaction that cleaves the silicon-alkoxy bond to form a silanol (Si-OH), is a fundamental step in processes like the formation of silicone polymers, the creation of protective coatings, and the functionalization of surfaces in drug delivery systems.[1][2][3][4][5] Understanding the intricacies of this hydrolysis mechanism is paramount for controlling the kinetics and outcomes of these applications.[3][4][6]

This guide delves into the core mechanistic details of this compound hydrolysis under both acidic and basic conditions. By dissecting the reaction pathways, intermediate species, and influencing factors, we aim to provide a comprehensive resource for professionals seeking to harness the full potential of this versatile molecule.

The General Reaction: From Alkoxysilane to Silanol

The overall hydrolysis reaction of this compound can be represented as the conversion of the methoxy group to a hydroxyl group, with methanol as a byproduct.[2][7]

(C₆H₅)₃SiOCH₃ + H₂O ⇌ (C₆H₅)₃SiOH + CH₃OH

This seemingly simple transformation is, in reality, a complex process influenced by catalysts, solvent, temperature, and the steric and electronic nature of the substituents on the silicon atom.[3][6]

Acid-Catalyzed Hydrolysis: A Stepwise Exploration

Under acidic conditions, the hydrolysis of alkoxysilanes is generally accepted to proceed through a mechanism involving protonation of the alkoxy group, making the silicon center more susceptible to nucleophilic attack by water.[1][7] The reaction is typically first-order with respect to the acid catalyst.[8][9]

Mechanistic Pathway

The acid-catalyzed hydrolysis of this compound can be broken down into the following key steps:

-

Protonation of the Methoxy Group: The reaction is initiated by the rapid and reversible protonation of the oxygen atom in the methoxy group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the silicon atom.[1][7]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electron-deficient silicon atom. This can occur through a backside attack, leading to a pentacoordinate transition state or intermediate.[1]

-

Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to another water molecule or to the methoxy group, followed by the elimination of a methanol molecule to yield the protonated triphenylsilanol.

-

Deprotonation: Finally, the protonated triphenylsilanol is deprotonated by a water molecule to give the final triphenylsilanol product and regenerate the hydronium ion catalyst.

Some studies suggest that for certain alkoxysilanes under acidic conditions, an Sɴ1-type mechanism involving a transient siliconium ion intermediate may be at play, particularly with sterically hindered silanes or in non-aqueous solvents.[8][9]

Visualizing the Acid-Catalyzed Mechanism

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis: A Distinct Pathway

The mechanism of hydrolysis under basic conditions differs significantly from the acid-catalyzed route. It generally involves the direct nucleophilic attack of a hydroxide ion on the silicon atom.[7] Studies on this compound have shown the reaction to be first-order with respect to the base concentration.[10][11]

Mechanistic Pathway

The base-catalyzed hydrolysis of this compound is thought to proceed as follows:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) directly attacks the silicon atom, which can accommodate a fifth ligand due to the availability of its d-orbitals. This leads to the formation of a pentacoordinate siliconate intermediate.[9]

-

Departure of the Leaving Group: The unstable pentacoordinate intermediate then breaks down, with the methoxide ion (CH₃O⁻) acting as the leaving group, to form triphenylsilanol.

-

Protonation of the Methoxide Ion: The highly basic methoxide ion is subsequently protonated by a water molecule to form methanol and regenerate the hydroxide ion.

Computational studies have provided evidence for the existence of such pentacoordinate and even hexacoordinate silicon intermediates in the hydrolysis of various silanes.[12]

Visualizing the Base-Catalyzed Mechanism

Caption: Base-catalyzed hydrolysis of this compound.

Factors Influencing Hydrolysis Rate

The rate of this compound hydrolysis is not solely dependent on the catalyst. Several other factors play a crucial role:

| Factor | Effect on Hydrolysis Rate | Rationale |

| Steric Hindrance | Decreases rate | The three bulky phenyl groups on the silicon atom sterically hinder the approach of the nucleophile (water or hydroxide ion), slowing down the reaction.[1] |

| Electronic Effects | Phenyl groups are electron-withdrawing | The electron-withdrawing nature of the phenyl groups can influence the stability of charged intermediates in both acid- and base-catalyzed mechanisms.[7] |

| Solvent | Polarity and protic nature are key | Protic solvents can stabilize charged intermediates and participate in proton transfer steps, thereby affecting the reaction rate.[3] |

| Temperature | Increases rate | As with most chemical reactions, increasing the temperature provides more kinetic energy to the reacting molecules, leading to a faster reaction rate.[6] |

| Water Concentration | Can have a complex effect | While water is a reactant, its effect on the rate can be complex and may not be simple first-order, especially at high concentrations where it can act as both a nucleophile and a solvent.[1] |

Experimental Protocol for Monitoring Hydrolysis

To quantitatively study the hydrolysis of this compound, a robust experimental setup and analytical methodology are required. In-situ monitoring techniques are particularly valuable for tracking the reaction progress in real-time.[13]

Materials and Reagents

-

This compound (≥98% purity)

-

Solvent (e.g., acetonitrile, dioxane, or a mixture with water)

-

Acid catalyst (e.g., HCl, H₂SO₄) or Base catalyst (e.g., NaOH, KOH)

-

Deionized water

-

Internal standard for quantitative analysis (if using chromatography)

Experimental Procedure

-

Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the chosen solvent.

-

Analyte Addition: Add a known concentration of this compound to the solvent and allow it to dissolve completely.

-

Initiation of Hydrolysis: Initiate the reaction by adding a specific amount of the acid or base catalyst.

-

In-situ Monitoring: Monitor the reaction progress using a suitable analytical technique.

-

Data Acquisition: Collect data at regular time intervals to construct a kinetic profile of the reaction.

Analytical Techniques for Monitoring

Several analytical techniques can be employed to monitor the hydrolysis of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for tracking the disappearance of the methoxy signal and the appearance of the silanol signal.[13][14][15][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the Si-O-C and Si-O-H vibrational frequencies can be monitored to follow the reaction.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the concentrations of the starting material and the product over time.[3][4]

-

Optical Turbidity and Dynamic Light Scattering: These methods can be useful for studying the subsequent condensation of the silanol product.[17]

Experimental Workflow Diagram

Caption: Experimental workflow for monitoring silane hydrolysis.

Conclusion

The hydrolysis of this compound is a nuanced process with distinct mechanisms under acidic and basic conditions. A thorough understanding of these pathways, along with the factors that influence the reaction rate, is essential for researchers and professionals in fields ranging from materials science to drug development. By employing appropriate experimental techniques, the kinetics of this important reaction can be precisely controlled, enabling the rational design of materials and processes with desired properties.

References

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (Year). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9FT4UJHje9x_YaJ0DDUIfezcD_pOzxP8Pb_pKTJ51Ivm497bm8nAhipjJYZd_CouUa59ZZsDBC9FG5UHLoHqhqQFZNLtY6pPuXe7U6rcFy20pdepZyxxPS0U9fBrrKrRpqoDs3ydFSEFDl9oxwDYql-S90_T6rIGojDi2f91hvvqD8Gq7QfhvMyuhJsd1j0ZTzqc5HGfCQfu8tSMztnc0e9huSRmKXVweaVZD_Ra4smk9-FzvJpdUMpGV-69S81kWqcl9O5NX9MQXd5Ax1g==]

- Oostendorp, D. J., Bertrand, G. L., et al. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaqy_3D7QInSsi_oduMVY2WiVNxd6qkrl4vxGIekUAkqFj7Qlrf4R5SUR3UkxcMKxmiIZ3lpn1hYfWmVFWqRzli1lArkqBf8WyhXghqfy5VlMl7hlqUqRXM-8DAhKYvHuJe0yChs7vkV7m]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRW-vfckmVTSkTxEl2YsPeT_pnQ1yLt-5zQNAd50eiWNDKBmoaXyHCumgKzxbMu0LxDlU1KDfgN_eAOP0hWIrtuxvR3NYYU2ljPnnorFlI3oJnMyKeUYRUhSS-ltiCDhE6EybtdFQTnvaRcnTOREMGd2sNYv49ykjAPg8S8-9mxc6R9tNg5wDIz22C4OErk2XFV3snQAX0aLs2]

- Corriu, R. J. P. (Year). Role of Hexacoordinated Silicon Intermediates in the Hydrolysis and Racemization Reactions of Silyl Halides. Organometallics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk0JD0Y5eo2Pup0DZ7Xs7pvNjMTKPW0xX8g9EbLX5o53jrL91aLpQbxaoiCi_6bkL1MuttI_3PrKSHEnfco4XzphTILw9zn6zljG_xahpblaIQSkFwE93WoLotVMouq590M256oQ==]

- Plueddemann, E. P. (Year). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl4Ok0a7A4GAldaZLI4n99iLjl5_s73vltXUt9Ad-F0yAz7HFXa8D63h9D5i44QYDYUReHX8aHRPE8IL8LSO7kOTXx9NO68OOftSui4lBOAWmd_73Ih0f7dCRUnhdnW3NTt6rpg4tkADFubIO8MOqTwHqcJk28]

- I. Al-Oweini, R., & El-Rassy, H. (2012). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLKbRN-bA1Dr5Z4LeNct7WU3McnjnB6ETdC_-OUeo2mUzBojUg117scf-JfVABX7iZ1oazkm7VjGCqpc-IJ0OIfx6Oj-KZ4vfL_ze_5Kqd7lj3KoC4vnstPKZH0MuVCknQ-bUNf_t-Rmc930Y=]

- Gelest, Inc. (Year). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrZa37jjwZ82cpfVW4M8Gr27bLW3_-2TIySli_lGp46eZra_tUB9bwj0M7slZKYfY7u0Phjurz0vVacIROBtA-FykMUIraiObwYhp9bDpOEPMwyICmP41M82rekpqNXeH7EMfAzg0EsCPpMFF5GUboiWxzh-5R4c5rKx2EdGqso9k=]

- Schmidt, H. (Year). Principles of hydrolysis and condensation reaction of alkoxysilanes. Publikationen der UdS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUC9Z4RTgS13jGqzdDjNE4lFPKcvICNNlwcXOTSc5tOenTcSURvWA2KI8ZDS3o5yoW2wbzxF8X2HN1JkFKIr0wl8NtkaQZsUiHwbpPW0b5xD7oN9N6XgFfvAYD-BzBc1lNQGYNU9mL5Z-ZDXTJgERvMMgT7etKwn12ZrrPN5z1nE1LLalGlHQLmNltRWJnW4ex]

- Eaborn, C. (1975). Hydrolysis of p-methoxyphenoxy- and methoxy-triphenylsilane. Journal of the Chemical Society, Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRwhM_XPBu3NiMJ8HQE6wI0fRMizWEgCKqAVyLzf9_nABUGlxuHUNS5Io6Ii9raJxwSq2nYbEy6iNHloMM98Gp9UBjI7vZ2F8SXOGIf9wbOhf7LanF4RsENCmK1hSpPtNq_xI_NVJdDzRCAmp3dDWw2QSlbAAcF8YQQBl7dhQ=]

- Al-Oweini, R., & El-Rassy, H. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3R0tH74x5myvkkKRRN1NiTl0nGdHjUD9rMqQGEYk1UAg659wTlbYc2DoDc62LEEdYEYOsSK3PnO4N7k_MMPX4c_oLrUxNFQ7AmkzBiLKQc9AXG0Uo3aUlR3AZtmOOdKdZ_zyp]

- Eaborn, C., & Singh, A. (1975). Hydrolysis of p-Methoxyphenoxy- and Methoxy-triphenylsilane. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjILLTqoo6ExfQ4LoNcQ1y_dgbHrcuCrjGnBVSnTiQChOBrP2X2SSVGEhizCMNEvqqVpfVzaLNnCo3UsJFBv2QsRTroNJjH4URYOpoeTyAVN3JT9DIS_Vmbjq_4C1rJ7ONL_uRiM6Jcw28l3Sb0R9iAC83mUdQrlkHiA==]

- Al-Oweini, R., & El-Rassy, H. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Figshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmWnbEfBxQBZndyfiTKRG5QfWWYAKW4Sw4_W1QPEZg8Fk5P0UbCt7rHBleWRsamFtZbM34N0sHO7g_IJvhOVKeDfUQuZEZeDoGFy2iPIT5K-Du4S4V9ONdf_9pvp2aFcd1jJx1YApMz2FjmtlCe6Lua3Pg9NmLYsHnaN-2HsyFItHMLJXSgfoC6HZm1GtWxbx57YYxoHZjWxtv6RCbQt-e7JFdsRUSWYL66EOuVy7bkuD7]

- Eaborn, C., & Singh, A. (1975). Hydrolysis of p-Methoxyphenoxy- and Methoxy=triphenylsilane. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjILLTqoo6ExfQ4LoNcQ1y_dgbHrcuCrjGnBVSnTiQChOBrP2X2SSVGEhizCMNEvqqVpfVzaLNnCo3UsJFBv2QsRTroNJjH4URYOpoeTyAVN3JT9DIS_Vmbjq_4C1rJ7ONL_uRiM6Jcw28l3Sb0R9iAC83mUdQrlkHiA==]

- Donahue, M. J., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpz3e8B9lmQq90vRKbKu64oqpeN107lNnC9DBl6TqnzfaXbKGXomIirrRB0rmGoLI58H7fq2DsQpkJUgvrF1t07CAB80-G8uWHVVlE83KBO7C1oR49vGdkqXUWfs0vAHXaHa7w]

- Schimitt, M., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkPXHJa9oH-KfJA6rGJuJDEul8AfQvHY3PDFaCLEpoVLffJxsZAalj6HmchH_3xROUlVTSnZj3KIk3wqp4CD9JnkHO79cxnglaFHgfLlxFkkZfISmtn-NN-H3SWuJJW2uptAOnHd7PzGdkgotCZ9hS]

- Zhou, J., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrAMM7IKWoK6QLsV_93c1ozzmvNenuc5YidKlVe8c83ssfnab785-1XqIjEZ5HtW-6yIEZWk4972PUs0dHZH3jpGw9Cuq7_0ajd4nksHSMW7IFGa0hwf6pTRTux_AoaW2n3xe0]

- Al-Oweini, R., & El-Rassy, H. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3R0tH74x5myvkkKRRN1NiTl0nGdHjUD9rMqQGEYk1UAg659wTlbYc2DoDc62LEEdYEYOsSK3PnO4N7k_MMPX4c_oLrUxNFQ7AmkzBiLKQc9AXG0Uo3aUlR3AZtmOOdKdZ_zyp]

- Yang, L., et al. (2010). Analysis of hydrolysis process of γ-methacryloxypropyltrimethoxysilane and its influence on the formation of silane coatings on 6063 aluminum alloy. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB1WzM6QY35DAMpXlYPYZhDIsiOUDO3XqVQntorbyuHMNbNaHzfFc_Tslq_i-vjQWFGN8o9omZU03KD9L1K5pCyuwWvLxrwLfSks-FuA4hUI3LzSlYT-XkvWEvqCeJk54g4JvqzOtmNUO0gTZ9cYSZ-t7WA4ttZKPKwrTJ45mf29TAvPnEvMFxPg==]

- Schimitt, M., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGylnkfph7Ri1-8PYSfj1h5wWtbA11nrY2yzB9ZQd2dmlBmsojMaWBpBgxbzTP_5BdkAyfLiGDvLuylizstTGcVq6JZsEslFhzUKnwT9-8yRM3D7hw39UTGzQqhlt_s0B3Al4NgfMnYSZLaV3xJ]

- Garrido, L. (Year). Hydrolysis of Silicone Polymers in Aqueous Systems. Bibliothèque et Archives Canada. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHOK30M6WYIJHcaL91UWs6MFbC8Opdg5huV8tvloVFozXWxYOvnOeQw1g53590S25JiapcXmXKgSJwxP0dMtJI4D10iG-w90OcDPjY35gg25tNb9C01ld7VbqnRWyI6aqUYO5pYzlBZob4coIZeP-KQVzoSHmPuCZJGq1brWaGkG02S49ZyuyMKqL6WCtCLRNGqlgFow==]

- Alam, T. M., Assink, R. A., & Loy, D. A. (Year). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7HRt3oeBRhdXljHsVoiEP_aQ_zhaRMNvoGpkVycOQMYANEIYZM_Y9nn-5holXkHCvcrmKzYYOLNscdxcQRu9Ylrrg5Zb9mhlEP0RrKVUMqftMMvJxkohl9TZhkPoMUBRga1cnJuVNPQ=]

- Cheng, J., et al. (Year). Mechanisms of Silicon Alkoxide Hydrolysis-Oligomerization Reactions: A DFT Investigation. [Source not available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4tRfChnldl2uPOvx8hR0q5Bb3Y_6qLQCvjOQAJPu_mnwWpbEyQIc12GRXUI2vnWNySjOcvH_oqc0EDKgPDYk4YMGuttsTirhHaEGyCfclMdPymLSkDPYX9lmQAAmxp5SYsxsHTBkc2LtpB25jQHd-sGCGC0697aH0YnaRx29TZMF5XLk4SkO0Nvw1ebfKuEhgbPovNGXxy0CTPWNv3E298twk1N8KS_JGoFEd2tjYrXKyS2lYQ6253c8L01wcyiYfR9hXwdo=]

- Pohl, E. R., & Osterholtz, F. D. (Year). The effect of silane hydrolysis on aluminum oxide dispersion stability in ceramics processing. [Source not available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpYjn_yhGIDnVYH0nkHhjkwqEBWM0vByjVMU63ncm6BkxyF_rIKJT5fiHRb61hyqT47oub9WL6_WZH1Jo8XZLiFlirQ2Dm7JWy_OSLYsmU0cZhJW0-WpGeAYvwnMZ-MMYX9tmWxoDeSdeZ5R2XvylZ38E7NRb4jqKyJhnhjceZrNn9FTybffth71Dce8AxTPAicxAMv4kEiOwtbsIkROu4elApLbiYclgj_VkZ_4FQxh5ZFEIHxGnzUNarXhFd-n1QSEYwGyk5HB5_tNo=]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy2QRVW6UfI13TNc-1wonlZH9Ks92hThiWbw4IC1vHG95nDcsCIFMvrVLhktxlHnU2e0r98ra6yJLxpnxpYSU362uhpgqVb409BdDDK39u28wjBWaoJ0WflYFrm8boaukV0FM-9JlF9MLdzlJifGxQpIqthwTbo2TqWyE=]

- Brochier-Salon, M.-C., & Belgacem, N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvnYhDRGzeVQLO4AtqcyttsaEDwumCavUaL4HgEyGIH7AgstY3bg17qiHYs51RyAU3jzYeSwnHSbiZFyUdSGszVWQuga0hDvUpQteh5ocqFZu3VfSgF6vJZAust-9cTw3cgCJpI_JRsuc7NDP5J8QXDGLzSpF9NB16R-arryi0U0v4Nb5Dbddi4gV_5ia3B14hHGdrnkcEAR4Q6SQzhg55AsiU3Si68v-5cv8Csl5dvgyQ]

- Yang, L., et al. (2010). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. [Source not available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBLJWep1bAntAHgyE99C4lZK2w_jmM4o-ltKumcceznsjC79wKKlOVXJpl74V1-yJfqMhaqvCtd2NFM2x9_ruSfAaGUM9Wx0Fle-lYmq3iVgCz94o_jsTBgAS5tpO-xP_T5iSW9GkvJxrNrQ_vD8qZ4dR4SSqemg_MP0bK01fJALuxol_NV1UvnK0qese2so1UGWQedAeQcDDjC0sbSB5kx-kteSxrtpphKXq8luIY_uTvbhDTcPrqpP8yxDrq62U_FWZz9Ms=]

- Boutevin, B., et al. (Year). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. [Source not available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrwtMGmDXcpIJhEb0bHCmJ7uodTZ7C33Tavzc-Cok0NQy6u2JJMI8wjd190LmCM0YomhHa-y1UM4JaV-zVuH3QlLcCuJmZ8XSV21wMPZG0Bsnc9ZlhN-bWTW5h45ADFbW0iLnJ4GFRkO8_NgJLJj0kQAsUHcyRQHS96Sxh349yRBF3CmuWUr0mKPo0hHh5XkASB4bXm76yLKWrAOi9BFqZXzLjci2PskfZ-cwVPk1Z3JhXN-Qvz_VP4myNqbLfwP87AVFlubbuPIgLNRyZZjuY4mD9pmEDbYXgyFodNWMShQzzNdA1bS9fEVQVzhHKpVwO3IMgbgNbI5-TuRYjxd39NrzBVN3qz4U-Wy8DtoSeTiva40QL2nd9]

Sources

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. manara.qnl.qa [manara.qnl.qa]

- 5. nlc-bnc.ca [nlc-bnc.ca]

- 6. tandfonline.com [tandfonline.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Hydrolysis of p-methoxyphenoxy- and methoxy-triphenylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Hydrolysis of p-methoxyphenoxy- and methoxy-triphenylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Technical Guide to Methoxytriphenylsilane: A Sterically Hindered Protecting Group for Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] Silyl ethers are among the most versatile and widely employed protecting groups for alcohols due to their ease of introduction, tunable stability, and mild removal conditions.[3][4] This guide provides an in-depth examination of methoxytriphenylsilane (MTrOSi), a sterically demanding silylating agent, for the protection of hydroxyl functionalities. We will explore its unique properties, detail the causality behind experimental choices for its application and removal, and position its use within the broader context of orthogonal synthetic strategies.

The Strategic Imperative for Alcohol Protection

Alcohols are ubiquitous functional groups in complex organic molecules. Their inherent nucleophilicity and the acidity of the hydroxyl proton can interfere with a multitude of desired transformations, such as those involving strongly basic reagents (e.g., Grignards, organolithiums) or sensitive electrophilic centers.[4][5] Protecting groups serve as temporary molecular "scaffolding," rendering the hydroxyl group inert to specific reaction conditions, to be removed later in the synthetic sequence to reveal the original functionality.[1]

Silyl ethers, formed by the reaction of an alcohol with a silyl halide or triflate, are a dominant class of alcohol protecting groups.[6] The stability and reactivity of a silyl ether are profoundly influenced by the substituents on the silicon atom. Steric bulk around the silicon atom generally increases the stability of the silyl ether to hydrolysis. This principle allows for a range of silyl groups with varying lability, from the highly sensitive trimethylsilyl (TMS) group to the robust triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups.[3][7][8]

This compound introduces a unique combination of steric and electronic factors, offering a valuable tool for the synthetic chemist's arsenal.

This compound: Physicochemical Profile

This compound, also known as triphenylmethoxysilane, is a white crystalline solid at room temperature.[9] Its key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₈OSi | [10] |

| Molecular Weight | 290.43 g/mol | [9][10] |

| Appearance | White powder crystals | [9] |

| Melting Point | 54.5–55 °C | [9] |

| Boiling Point | 164–165 °C (at 0.5 Torr) | [9] |

| CAS Number | 1829-41-0 | [10] |

The structure features a central silicon atom bonded to a methoxy group and three phenyl rings. The triphenylsilyl moiety confers significant steric hindrance, analogous to the well-known TBDPS group, which is critical for its stability and selective application.

Protection of Alcohols as MTrOSi Ethers

The formation of a methoxytriphenylsilyl ether proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. This compound is widely used in organic synthesis for this purpose, reacting with hydroxyl groups to form stable silyl ethers.[11]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as imidazole. The base serves two primary roles: first, as a nucleophilic catalyst that can form a highly reactive silylimidazolium intermediate, and second, to deprotonate the alcohol, increasing its nucleophilicity. The bulky phenyl groups favor reaction at less sterically encumbered hydroxyl sites, allowing for chemoselective protection of primary alcohols over secondary or tertiary ones in polyol systems.

Experimental Protocol: General Procedure for Silylation

This protocol is a representative method based on standard procedures for silyl ether formation.[7][12] Optimization may be required for specific substrates.

-

Preparation: To a solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq). Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.

-

Causality: DMF is an excellent polar aprotic solvent for this reaction. Imidazole acts as both a catalyst and a scavenger for the methoxide leaving group, driving the reaction to completion.

-

-

Reaction: Add this compound (1.2 eq) to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC). Stir at room temperature or gently heat (e.g., 40-50 °C) if the reaction is sluggish due to sterically hindered substrates.

-

Causality: A slight excess of the silylating agent ensures complete consumption of the starting alcohol. Heating provides the necessary activation energy to overcome steric barriers.

-

-

Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and wash sequentially with water and brine to remove DMF and excess imidazole.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Deprotection of MTrOSi Ethers

A key advantage of silyl ethers is their facile cleavage under conditions that leave other functional groups intact.[4] The deprotection of MTrOSi ethers is typically achieved using a fluoride ion source, which exploits the exceptionally high strength of the silicon-fluoride bond (Si-F).[4][8]

Mechanistic Rationale

The fluoride anion acts as a potent nucleophile towards silicon.[4] It attacks the silicon atom to form a hypervalent pentacoordinate intermediate. This intermediate is unstable and readily collapses, cleaving the Si-O bond to release the alcohol and form the stable triphenylfluorosilane.

Experimental Protocol: General Procedure for Desilylation

This is a standard procedure for fluoride-mediated silyl ether cleavage.[5][13]

-

Preparation: Dissolve the MTrOSi-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a plastic vial (to prevent etching of glass by fluoride reagents).

-

Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C or room temperature. Monitor the reaction by TLC.

-

Causality: TBAF is a highly soluble and convenient source of nucleophilic fluoride ions. The reaction is typically fast at room temperature.

-

-